molecular formula C12H16BrNO2 B1343040 tert-Butyl (4-bromophenyl)(methyl)carbamate CAS No. 639520-70-0

tert-Butyl (4-bromophenyl)(methyl)carbamate

Cat. No. B1343040
M. Wt: 286.16 g/mol
InChI Key: MUCSVQRHNPYUIE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-bromophenyl)(methyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. The tert-butyl and 4-bromophenyl groups attached to the carbamate nitrogen indicate that this compound may have unique physical and chemical properties, making it of interest in various chemical synthesis processes and potentially in the development of new materials or pharmaceuticals .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to the compound of interest, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another related compound, tert-butyl bis(4-bromophenyl)carbamate, was obtained by a Suzuki cross-coupling reaction, which is a common method for forming carbon-carbon bonds . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, and their analysis is crucial for understanding their reactivity and properties. For example, the vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were studied using density functional theory (DFT) methods, which can provide insights into the molecular structure and behavior of similar tert-butyl carbamate compounds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions. Lithiation reactions are common, where compounds such as tert-butyl cyclopropanecarboxylates are lithiated and then reacted with different electrophiles to yield substituted products . The metabolism of tert-butyl carbamate derivatives, such as m-tert-butylphenyl N-methylcarbamate, involves hydroxylation of the tert-butyl group, indicating that these compounds can undergo oxidative transformations in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility. The presence of a bromophenyl group can also influence the compound's ability to participate in further chemical reactions, such as cross-coupling reactions . The study of these properties is essential for the application of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthetic Applications

Tert-Butyl (4-bromophenyl)(methyl)carbamate has been used in various synthetic processes. For instance, it serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A study demonstrated the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, from commercially available precursors, highlighting its significance in pharmaceutical compound synthesis (Zhao et al., 2017).

Protective Groups in Organic Synthesis

This compound is also relevant in the context of protective groups in organic synthesis. It acts as a safety-catch nitrogen protecting group, as explored in the study by Surprenant and Lubell (2006), where its utility in the selective removal of tert-butyl esters and carbamates was discussed (Surprenant & Lubell, 2006).

Catalysis and Reactions

In catalysis, tert-butyl (4-bromophenyl)(methyl)carbamate is used in various reactions. A study described the use of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate in reactions with lithium powder and electrophiles to produce functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).

Environmental Applications

In environmental applications, derivatives of tert-butyl carbamates have been studied for their degradation products in environmental water. Suzuki et al. (1995) identified degradation products of terbutol, a related compound, in water from golf courses, indicating the environmental impact and behavior of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Medicinal Chemistry

In medicinal chemistry, tert-butyl (4-bromophenyl)(methyl)carbamate derivatives have been explored for potential antimicrobial activity. Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which include tert-butyl carbamate derivatives, for their antimicrobial properties (Doraswamy & Ramana, 2013).

Safety And Hazards

“tert-Butyl (4-bromophenyl)(methyl)carbamate” is classified as a danger and has hazard statements H302-H314 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment/face protection .

properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSVQRHNPYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619180
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-bromophenyl)(methyl)carbamate

CAS RN

639520-70-0
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.263 mL (1.1 eq.) iodomethane are added dropwise at room temperature to a stirred suspension of 1.1 g (4 mmol) (4-bromo-phenyl)-carbamic acid tert-butyl ester and 2 g (1.6 eq.) cesium carbonate in 15 mL DMF. After stirring for an additional 18 hours, the reaction mixture is extracted with water/ethyl acetate and the combined organic phases are washed with brine, dried over magnesium sulfate and evaporated to yield the desired product as a colorless oil, which is used without further purification.
Quantity
0.263 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Trammel, R Kuniyil, P Crook, P Liu… - Available at SSRN … - papers.ssrn.com
Indole dearomatization is an important strategy to access indolines, a motif present in a variety of natural products and pharmaceuticals. Herein, a method for transition-metal catalyzed …
Number of citations: 0 papers.ssrn.com
AM Bergmann - 2020 - search.proquest.com
The employment of base metals, such as Cu, as an alternative to traditionally used Pd catalysts in cross-coupling reactions is a growing area of interest. We have developed strategies …
SR Sardini Jr - 2020 - search.proquest.com
Arylboration reactions are an emerging class of reactions to allow for the difunctionalization of alkenes. The installation of a new CC bond and a new CB bond represent the rapid …
SK Dorn - 2022 - search.proquest.com
Alkene difunctionalization is a useful method for the rapid generation of complex molecular scaffolds from simple, widely available compounds. Cu/Pd cooperative catalysis is an …
G Trammel - 2022 - search.proquest.com
Saturated N-heterocycles are prominent motifs in biologically active molecules, and thus methods for the synthesis of diversely functionalized N-heterocycles are valuable. Our lab is …

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